molecular formula C5H11F B1204315 1-Fluoropentane CAS No. 592-50-7

1-Fluoropentane

Cat. No. B1204315
CAS RN: 592-50-7
M. Wt: 90.14 g/mol
InChI Key: OEPRBXUJOQLYID-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-fluoropentane and its derivatives has been explored through various methodologies. Cherbuliez et al. (1960) described the synthesis of 1-fluoro-4,4-di-hydroxymethyl-pentane through classical alkylation, demonstrating the foundational methods in the preparation of fluorinated compounds (Cherbuliez et al., 1960). Further advancements in synthesis techniques are highlighted by Atovmyan et al. (1984), who prepared 3-fluoro derivatives of pentane, showcasing the versatility and the structural modifications achievable within fluorinated alkanes (Atovmyan et al., 1984).

Molecular Structure Analysis

The molecular structure of 1-fluoropentane and its derivatives has been extensively studied. Atovmyan et al. (1984) provided insights into the closed-chain conformation of carbon atoms in 3-fluoro-1,1,1,3,5,5,5-heptanitropentane through X-ray structure analysis, revealing the influence of fluorination on the molecular conformation of pentane derivatives (Atovmyan et al., 1984).

Chemical Reactions and Properties

The reactivity and chemical behavior of 1-fluoropentane demonstrate its utility in various chemical reactions. Scott et al. (2005) explored the room-temperature catalytic hydrodefluorination of C(sp3)-F bonds in 1-fluoropentane, showcasing the chemical reactivity of fluorinated compounds in the presence of specific catalysts (Scott et al., 2005).

Physical Properties Analysis

The physical properties of 1-fluoropentane, such as boiling point, melting point, and density, are significantly influenced by the introduction of the fluorine atom. Artal et al. (1991) investigated the excess enthalpies and molecular interactions in solutions of 1-fluoroalkanes, highlighting the unique physical characteristics of fluorinated alkanes (Artal et al., 1991).

Chemical Properties Analysis

The chemical properties of 1-fluoropentane, including its reactivity and stability, are central to its applications in synthetic chemistry. The work by Scott et al. (2005) on hydrodefluorination illustrates the chemical versatility and the potential transformations that can be achieved with 1-fluoropentane (Scott et al., 2005).

Scientific Research Applications

  • Catalytic Dehydrohalogenation

    1-Fluoropentane is involved in catalytic dehydrohalogenation, a process that yields pentene. This reaction utilizes Nb, Mo, Ta, and W halide clusters and a Re chloride cluster as catalysts. The process is effective even for breaking the strong C-F bond in 1-fluoropentane, showcasing its potential in chemical synthesis and catalysis (Kamiguchi et al., 2003).

  • Hydrodefluorination

    1-Fluoropentane can undergo room-temperature catalytic hydrodefluorination. This process is catalyzed by specific compounds and results in the conversion of fluropentane to pentane. This reaction is significant for understanding and manipulating strong C(sp3)-F bonds in chemical contexts (Scott et al., 2005).

  • Photophysical Properties

    The multiphoton gas-phase HF elimination from 1-fluoropentane and its isomers has been studied for understanding photophysical properties. This research offers insights into purification techniques based on these properties and differences in reactivity (Wanna et al., 1984).

  • Dual Luminescence Studies

    1-Fluoropentane is used in the study of dual luminescence of certain compounds. Its role as a solvent shows effects on the stabilization of different states of the luminescent compounds, providing valuable data for understanding luminescent mechanisms (Suppan, 1986).

  • Molecular Interactions in Solutions

    Research on 1-fluoropentane in various solutions helps in understanding molecular interactions. This includes studying excess enthalpies and the behavior of 1-fluoropentane in different solvent mixtures, which is crucial for insights into solution chemistry (Artal et al., 1991).

  • C-F Bond Interactions with Hydridoboranes

    The interactions of C-F bonds in 1-fluoropentane with hydridoboranes lead to reduction, borylation, and alkylation reactions. These findings are significant for understanding the reactivity and potential applications of fluorinated compounds in organic synthesis (Bamford et al., 2018).

Safety And Hazards

1-Fluoropentane is classified as a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

properties

IUPAC Name

1-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPRBXUJOQLYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060463
Record name Pentane, 1-fluoro-
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Molecular Weight

90.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropentane

CAS RN

592-50-7
Record name 1-Fluoropentane
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Record name 1-Fluoropentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-fluoro-
Source EPA Chemicals under the TSCA
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Record name Pentane, 1-fluoro-
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Record name 1-fluoropentane
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Record name 1-FLUOROPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
JP Fackler, FA Cotton - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
By JP FACKLER, JUN., and FA COTTON. l-Fluoropentane-2, 4-dione has been prepared by reaction of fluoroacetone with acetic anhydride in the presence of the acetic acid-boron …
Number of citations: 7 pubs.rsc.org
CFB Nhachi, O Chikuni - Food and chemical toxicology, 1988 - Elsevier
… lesions in male rats 24 hr after treatment with 1-fluoropentane (3.5 mg/kg body weight) and 1-… 24 and 48 hr after a single ip injection of 1-fluoropentane or 1-fluorohexane, respectively. …
Number of citations: 8 www.sciencedirect.com
H Wang, A Castillo, JW Bozzelli - The Journal of Physical …, 2015 - ACS Publications
… Specifically, we use these −CH 2 – insertion and F/H substitution trends to estimate the enthalpy of formation values for several fluoroalkanes: 1-fluoropentane, 2-fluoropentane, 1,1-…
Number of citations: 43 pubs.acs.org
M Artal, JM Embid, I Velasco - The Journal of Chemical Thermodynamics, 1994 - Elsevier
… Excess enthalpies and excess volumes of (iodomethane + 1-fluoropentane or 1-… Experimental Iodomethane, iodoethane, 1-iodobutane (99 moles per cent), and 1-fluoropentane (98 …
Number of citations: 7 www.sciencedirect.com
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
1-Bromopropane C3H7Br + C5H11F 1-Fluoropentane; Bromoalkanes + Fluoroalkanes … C5H11F, 1-Fluoropentane [592-50-7] …
Number of citations: 0 link.springer.com
T Prudnikova, R Chaloupková, Y Sato… - Crystal growth & …, 2011 - ACS Publications
… DbeA1 and soaking experiments with the ligands 1-fluoropentane and 1,3-dichloropropane. … diffraction measurement of the crystals soaked with 1-fluoropentane. In total, 450 images …
Number of citations: 4 pubs.acs.org
I Wichterle, J Linek, Z Wagner, JC Fontaine… - Binary Liquid Systems of …, 2007 - Springer
1-Chlorobutane C4H9Cl + C5H11F 1-Fluoropentane; Chlorohydrocarbons + Fluorohydrocarbons … C5H11F, 1-Fluoropentane [592-50-7] …
Number of citations: 0 link.springer.com
P Suppan - Chemical physics letters, 1986 - Elsevier
… The dual luminescence of 4-N,N-dimethylaminobenzonitrile (DMABN) has been observed in 1-fluoropentane; only the normal emission is observed in hexane and in perfluorohexane. …
Number of citations: 29 www.sciencedirect.com
CB Caputo, DW Stephan - Organometallics, 2012 - ACS Publications
… To a 1:1 mixture of B(C 6 F 5 ) 3 and 1-fluoropentane was added 1 equiv of the salt [tBu 3 PH… ) 3 ] does not react on its own with 1-fluoropentane, implying that borane activation of the C–…
Number of citations: 166 pubs.acs.org
KL Bamford, SS Chitnis, Z Qu… - Chemistry–A European …, 2018 - Wiley Online Library
… The stoichiometric reactions of the alkylfluorides 1-fluoroadamantane (Ad-F), fluorocyclohexane (Cy-F), 1-fluoropentane (Pent-F) and benzyl fluorides with secondary boranes …

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